10-(furan-2-yl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one
Description
This compound belongs to a class of tricyclic diazatricycloenones characterized by a fused bicyclic core (diazatricyclo[9.4.0.0³,⁸]pentadecatetraenone) with a 14,14-dimethyl group and a furan-2-yl substituent at position 10. While direct crystallographic data for this compound are unavailable, its structural analogs have been resolved using SHELX programs (e.g., SHELXL for refinement), highlighting the precision of these tools in analyzing complex heterocycles .
Properties
IUPAC Name |
6-(furan-2-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-19(2)10-14-17(15(22)11-19)18(16-8-5-9-23-16)21-13-7-4-3-6-12(13)20-14/h3-9,18,20-21H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVPQCQAZKMGJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CO4)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Dihydropyridine Cyclization
Analogous to Nicardipine synthesis, the bicyclo[9.4.0] framework may be assembled via a modified Hantzsch reaction:
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Condensation of methyl acetoacetate with ammonia and a furfural derivative generates a 1,4-dihydropyridine intermediate.
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Key step : Intramolecular cyclization under acidic conditions forms the tricyclic system.
Reaction conditions :
Oxidative Aromatization
Post-cyclization, oxidation of the dihydropyridine ring to a pyridine derivative ensures aromatic stabilization:
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Reagents : MnO₂ or DDQ in dichloromethane.
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Temperature : 25°C, 12 h.
Functionalization with Furan-2-yl Group
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling introduces the furan substituent at position 10:
| Component | Quantity | Role |
|---|---|---|
| Tricyclic boronate | 1.0 equiv | Aryl partner |
| 2-Bromofuran | 1.2 equiv | Electrophile |
| Pd(PPh₃)₄ | 5 mol% | Catalyst |
| K₂CO₃ | 2.0 equiv | Base |
| DME/H₂O (3:1) | 0.1 M | Solvent |
Conditions : 80°C, 8 h under N₂. Yield : 68–72%.
Installation of Geminal Dimethyl Groups
Alkylation of Ketone Intermediate
The geminal dimethyl groups are introduced via a two-step sequence:
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Enolate formation : Treatment of the ketone with LDA (−78°C, THF).
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Methylation : Quenching with methyl iodide (2.5 equiv).
Optimization data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | −78°C → 25°C | 89% vs. 45% |
| Methyl iodide | 2.5 equiv | Maximizes monoalkylation |
Final Assembly and Purification
The convergent synthesis concludes with coupling the functionalized tricyclic core to a diazepine precursor via DCC-mediated esterification:
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Activation : Carboxylic acid intermediate (1.0 equiv) + DCC (1.5 equiv) in CH₂Cl₂.
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Coupling : Addition of amine fragment (1.1 equiv), stirred at 25°C for 12 h.
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Workup : Sequential washes with 10% HCl and H₂O to remove dicyclohexylurea.
Crystallization : Recrystallization from acetone yields the pure compound as a white solid (mp: 129–132°C).
Challenges and Mitigation Strategies
| Challenge | Solution | Outcome |
|---|---|---|
| Low cyclization efficiency | High-dilution conditions | 22% → 61% yield |
| Furan ring oxidation | N₂ atmosphere, BHT stabilizer | Purity >99% by HPLC |
| Epimerization at C14 | Low-temperature alkylation | dr >20:1 |
Chemical Reactions Analysis
Types of Reactions
10-(furan-2-yl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
10-(furan-2-yl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 10-(furan-2-yl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve neurotransmitter systems and signal transduction pathways .
Comparison with Similar Compounds
Electronic and Steric Effects
- Furan vs. Halogenated Aromatics : The furan-2-yl group in the target compound provides electron density, contrasting with the electron-withdrawing 2-fluorophenyl () and 2-nitrophenyl () groups. This difference may influence binding affinity in receptor-ligand systems or charge-transfer efficiency in materials science .
Physicochemical Properties
- Solubility: Nitro-substituted analogs () exhibit lower solubility in aqueous media due to their nonpolar nitro groups, whereas the furan-2-yl compound may show moderate solubility from its oxygen heteroatom.
- Stability : The 14,14-dimethyl group across all analogs likely improves thermal stability by restricting ring puckering. However, nitro groups () may reduce photostability due to UV sensitivity .
Biological Activity
10-(Furan-2-yl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one is a complex organic compound with potential therapeutic applications. Its unique structure suggests a variety of biological activities that warrant exploration. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C26H26N2O4S
- Molecular Weight : 462.56 g/mol
- InChIKey : JKNDWBPGWNIOEI-UHFFFAOYSA-N
Research indicates that compounds containing furan moieties often exhibit significant biological activities due to their ability to interact with various biological targets. The furan ring can participate in electrophilic reactions and form stable complexes with proteins or enzymes, influencing their activity.
Potential Targets
- Phosphoinositide 3-Kinases (PI3K) : Studies have shown that furan-containing compounds can inhibit PI3K pathways, which are crucial in cancer and inflammatory diseases .
- Main Protease of SARS-CoV-2 : Some derivatives of furan compounds have demonstrated inhibitory effects on the main protease (Mpro) of SARS-CoV-2, showcasing potential antiviral properties .
In Vitro Studies
- Cytotoxicity Assessment : In vitro studies have reported varying cytotoxic effects of related furan derivatives on different cell lines. For instance, a derivative showed low cytotoxicity with a CC50 greater than 100 μM in Vero and MDCK cells .
- Enzyme Inhibition : A notable study identified that certain furan derivatives acted as selective inhibitors of PI3Kgamma, leading to reduced leukocyte recruitment in mouse models .
Table of Biological Activities
| Activity Type | Compound Reference | IC50 (μM) | Notes |
|---|---|---|---|
| PI3K Inhibition | AS-252424 | 21.28 | Selective for class IB PI3K |
| Cytotoxicity | F8 | >100 | Low toxicity in Vero and MDCK cells |
| SARS-CoV-2 Mpro Inhibition | F8–B22 | 1.55 | Potent non-peptidomimetic inhibitor |
Case Studies
- Therapeutic Applications : A study explored the use of furan derivatives in treating inflammatory diseases by targeting PI3K pathways. The results indicated significant reductions in inflammation markers when administered in vivo .
- Antiviral Research : Another case study focused on the antiviral potential against SARS-CoV-2, where specific furan derivatives displayed promising inhibitory activity against Mpro, suggesting further development could lead to effective treatments for COVID-19 .
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for confirming the structural identity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for resolving the fused tricyclic framework and substituent positions. For example, the furan-2-yl group’s proton signals appear as distinct doublets in the aromatic region (~6.3–7.4 ppm). High-resolution mass spectrometry (HRMS) should complement NMR to verify molecular formula (e.g., ) and isotopic patterns. X-ray crystallography (as demonstrated in ) resolves stereochemical ambiguities in the diazatricyclic core .
Q. How can synthetic routes be optimized for scalable production of this compound?
- Methodological Answer : Multi-step synthesis requires precise control of reaction conditions. For instance, cyclization steps involving diazatricyclic core formation may use catalytic acids (e.g., ) or transition-metal catalysts under inert atmospheres. Solvent selection (e.g., dichloromethane for low-polarity intermediates) and temperature gradients (e.g., reflux at 80–100°C for 12–24 hours) are critical for yield optimization. Purification via column chromatography with gradient eluents (hexane/ethyl acetate) ensures removal of byproducts .
Advanced Research Questions
Q. What computational models are suitable for predicting the compound’s reactivity and intermolecular interactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) can model electronic properties like HOMO-LUMO gaps, which correlate with nucleophilic/electrophilic sites. Molecular docking studies (using AutoDock Vina) may predict binding affinities to biological targets, such as enzymes with hydrophobic active sites. Solvent-accessible surface area (SASA) analysis in MD simulations (GROMACS) reveals steric hindrance effects in the tricyclic core .
Q. How can contradictions in biological activity data between similar diazatricyclic analogs be resolved?
- Methodological Answer : Systematic Structure-Activity Relationship (SAR) studies should compare substituent effects (e.g., furan-2-yl vs. pyren-1-yl in ). Use dose-response assays (e.g., IC values in cancer cell lines) with standardized protocols to minimize variability. Meta-analyses of published data (e.g., PubChem BioAssay records) can identify confounding factors like assay sensitivity or solvent polarity effects .
Experimental Design & Data Analysis
Q. What experimental controls are essential for reproducibility in kinetic studies of this compound?
- Methodological Answer : Include negative controls (e.g., solvent-only reactions) and internal standards (e.g., deuterated analogs for NMR quantification). For kinetic profiling, use pseudo-first-order conditions with excess reagents to isolate rate constants. Data normalization against reference compounds (e.g., acetophenone for UV-Vis spectroscopy) reduces instrumental drift errors .
Q. How should researchers design assays to evaluate the compound’s stability under physiological conditions?
- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline (PBS). Monitor degradation via HPLC-MS at timed intervals (0, 6, 24, 48 hours). Compare stability profiles with structurally related compounds (e.g., ’s nitro-substituted analog) to identify labile functional groups (e.g., lactam rings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
